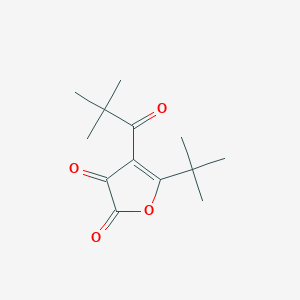
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- is a specialized organic compound known for its unique chemical structure and properties. This compound features a benzoyl chloride moiety substituted with a methylsulfonyl group and a trifluoromethyl group. These substituents confer distinct reactivity and applications, making it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzoyl chloride backbone. One common method includes the radical trifluoromethylation of a suitable precursor, followed by sulfonylation. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and specific solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent quality and yield, which are crucial for large-scale applications. The use of automated systems and advanced purification techniques further enhances the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.
Addition Reactions: The trifluoromethyl group can engage in addition reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include a wide range of functionalized benzoyl derivatives, such as amides, esters, and sulfonylated compounds. These products are valuable intermediates in pharmaceutical and agrochemical synthesis .
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- finds extensive use in scientific research due to its versatile reactivity and functional groups. Some key applications include:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and functional materials.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying biological processes and developing bioconjugates.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- involves its reactivity with various molecular targets. The benzoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride, 4-(trifluoromethyl)-: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
Benzoyl chloride, 4-(methylsulfonyl)-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Benzoyl chloride, 4-(methyl)-2-(trifluoromethyl)-: Lacks the sulfonyl group, altering its redox properties.
Uniqueness
Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and methylsulfonyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
134302-39-9 |
|---|---|
Molekularformel |
C9H6ClF3O3S |
Molekulargewicht |
286.66 g/mol |
IUPAC-Name |
4-methylsulfonyl-2-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C9H6ClF3O3S/c1-17(15,16)5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
MQHRYJHAJQVYSB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




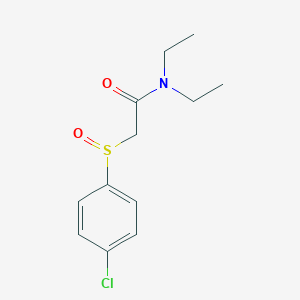
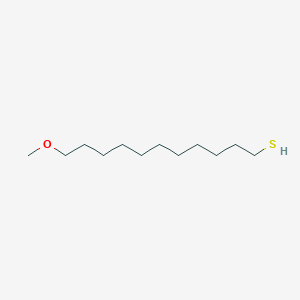
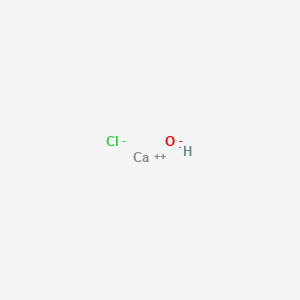
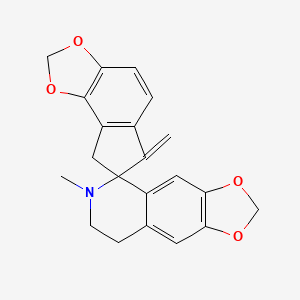
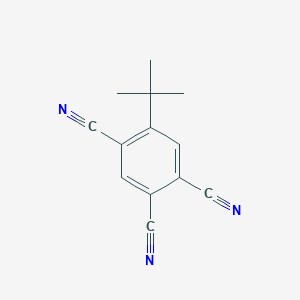
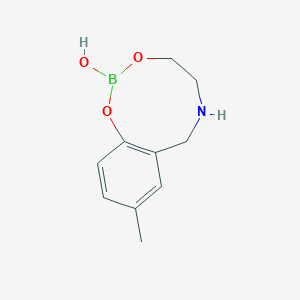
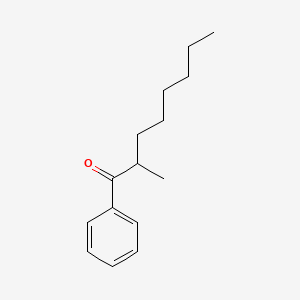

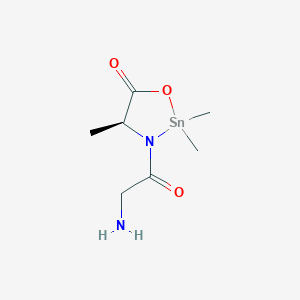
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
